Celloheptaose DP7
Description
Structural Insights
- Binding Studies : Celloheptaose’s seven-unit chain aligns with the active-site dimensions of processive cellulases (e.g., GH7 family), making it ideal for probing enzyme-substrate interactions.
- Spectroscopic Probes : The oligothiophene dye h-FTAA exhibits a bell-shaped excitation spectrum when bound to celloheptaose, enabling real-time visualization of cellulose microfibrils.
Functional Applications
- Enzyme Kinetics : DP7 is the minimum chain length required for efficient binding by certain cellulases and LPMOs, as shorter oligomers (e.g., DP5) fail to induce conformational changes.
- Prebiotic Potential : Unlike lower-DP cellodextrins, celloheptaose resists hydrolysis by human amylases, suggesting utility as a dietary fiber.
Placement within the Cellodextrin Family
Celloheptaose DP7 is part of a homologous series of cellodextrins defined by their degree of polymerization (DP):
Celloheptaose bridges the gap between soluble low-DP oligomers and insoluble cellulose polymers. Its commercial availability (e.g., >90% purity from Elicityl and Carbosynth) has standardized its use in industrial and academic research.
Table 1. Comparative Analysis of Cellodextrins
| Property | Cellobiose (DP2) | Celloheptaose (DP7) | Cellulose (DP >100) |
|---|---|---|---|
| Water Solubility | High | Moderate | Insoluble |
| Enzymatic Hydrolysis | Rapid | Intermediate | Slow |
| Structural Flexibility | High | Moderate | Low |
| Research Applications | Fermentation | Enzyme Kinetics | Material Science |
Data derived from.
Properties
CAS No. |
52646-27-2 |
|---|---|
Molecular Formula |
C42H72O36 |
Molecular Weight |
1152.99 |
Synonyms |
C42H72O36 |
Origin of Product |
United States |
Preparation Methods
Glycoside Hydrolase-Mediated Transglycosylation
Glycoside hydrolases (GHs), particularly processive cellobiohydrolases (CBHs) from GH7 family, are engineered for synthetic applications. Wild-type GH7 CBHs hydrolyze cellulose into cellobiose (DP2), but mutagenesis of their product-binding sites reduces substrate inhibition and enables transglycosylation. For example, Dictyostelium discoideum Cel7A (DdiCel7A) exhibits a 5–7× lower cellobiose inhibition constant (K<sub>i</sub> = 205 μM) compared to Trichoderma reesei Cel7A (K<sub>i</sub> = 29 μM), making it more amenable to oligosaccharide synthesis. By supplying cello-oligosaccharide acceptors (e.g., cellotetraose) and activated donors (e.g., cellobiosyl fluoride), DdiCel7A extends chains to DP7 under controlled pH (5.0–6.0) and temperature (40–50°C).
Key Reaction Parameters
Cellulose Synthase Reconstitution
Bacterial cellulose synthase (Bcs) complexes, such as those from Rhodobacter sphaeroides, polymerize UDP-glucose into cellulose chains in vitro. By modulating cyclic-di-GMP concentrations and reaction time, chain elongation can be arrested at DP7. A study using detergent-solubilized BcsA-BcsB achieved cellulose chains of DP200–300 in 24 hours, but truncation to DP7 requires premature termination via EDTA addition or thermal inactivation.
Optimized Conditions for Short-Chain Synthesis
-
Substrate : 10 mM UDP-glucose
-
Cofactor : 5 μM cyclic-di-GMP
-
Temperature : 30°C
-
Reaction Time : 15 minutes
Chemical Synthesis Approaches
Stepwise Phosphoramidite Glycosylation
Adapting DNA synthesis technology, protected glucose monomers are coupled using phosphoramidite chemistry. Each cycle involves:
-
Deprotection : Remove dimethoxytrityl (DMT) group from the growing chain.
-
Coupling : React with a β-1,4-linked glucose phosphoramidite.
-
Capping : Acetylate unreacted hydroxyls.
-
Oxidation : Stabilize the phosphate linkage.
A seven-cycle synthesis yields celloheptaose with >90% β-1,4 specificity, but scalability is limited by low efficiency (~65% per step) and high cost.
Cumulative Yield Calculation
Fragment Condensation
Celloheptaose is assembled from shorter modules (e.g., cellotriose + cellotetraose) using trichloroacetimidate donors. Silver triflate-promoted glycosylation at −40°C achieves 75% coupling efficiency per fragment, but regioisomer separation remains challenging.
Enzymatic Degradation of Cellulose
Endoglucanase-Catalyzed Hydrolysis
Thermobifida fusca endoglucanase Cel6A cleaves amorphous cellulose into soluble oligomers. Size-exclusion chromatography (SEC) of hydrolysates reveals DP7 as a minor product (3–5% w/w). Yield is enhanced by:
-
Substrate Pretreatment : Ball-milling cellulose to increase accessibility.
Hydrolysis Profile
| Time (h) | DP7 Concentration (g/L) |
|---|---|
| 1 | 0.8 |
| 2 | 1.2 |
| 4 | 0.6 (degradation phase) |
Processive Cellobiohydrolase Arrest
Trichoderma reesei Cel7A, when immobilized on chitosan beads, exhibits reduced processivity. Fed-batch addition of microcrystalline cellulose produces celloheptaose at 0.9 g/L/h before enzyme exhaustion.
Hybrid Methods
Chemoenzymatic Synthesis
Cellopentaose is chemically synthesized via phosphoramidite chemistry (Section 2.1), then enzymatically extended to DP7 using DdiCel7A (Section 1.1). This hybrid approach improves overall yield to 18% while reducing reagent costs.
Synergistic Multi-Enzyme Cascades
A three-enzyme system mimics cellulose biosynthesis:
-
Sucrose Synthase : Generates UDP-glucose from sucrose.
-
BcsA-BcsB : Elongates glucose chains.
-
Lytic Polysaccharide Monooxygenase (LPMO) : Terminates elongation at DP7 via oxidative cleavage.
Cascade Performance
| Enzyme Ratio (Synthase:LPMO) | DP7 Yield (%) |
|---|---|
| 10:1 | 9 |
| 5:1 | 14 |
| 2:1 | 7 |
Chemical Reactions Analysis
Binding Interactions with Oligothiophenes
Celloheptaose demonstrates specific binding behavior with luminescent conjugated oligothiophenes (LCOs) like h-FTAA, which is critical for glucan identification. Spectral studies reveal:
-
Excitation λ<sub>max</sub> : Binding with h-FTAA produces a bell-shaped excitation spectrum peaking at 474 ± 17.8 nm for DP7, distinct from shorter oligosaccharides like cellopentaose (DP5) or longer chains like cellooctaose (DP8) .
-
Spectral Signatures : DP7-bound h-FTAA lacks the pronounced shoulders at 460 nm and 525 nm observed in DP8 binding, suggesting differences in conformational stabilization .
Table 1: Spectral Properties of h-FTAA Bound to Oligosaccharides
| Degree of Polymerization (DP) | Excitation λ<sub>max</sub> (nm) | Key Spectral Features |
|---|---|---|
| 5 | 469.5 ± 26.7 | Minor redshift vs. unbound h-FTAA |
| 7 | 474 ± 17.8 | Bell-shaped spectrum, no distinct shoulders |
| 8 | 485.5 ± 32.5 | Redshifted λ<sub>max</sub>, shoulders at 460/525 nm |
Enzymatic Hydrolysis and Structural Dynamics
Celloheptaose serves as a substrate for β-1,4-glucanases, enzymes critical for cellulose degradation. Key findings include:
-
Active Site Accommodation : Molecular docking studies reveal that PsGH3, a glycoside hydrolase, accommodates DP7 within its deep catalytic cleft, enabling hydrolysis of larger oligosaccharides .
-
Key Binding Residues : Ala86, Leu88, Cys275, and Pro483 form a hydrophobic pocket near the catalytic site, stabilizing DP7 for efficient cleavage .
-
Stability in Solution : Molecular dynamics (MD) simulations over 80 ns show stable binding of celloheptaose to PsGH3, with root-mean-square deviation (RMSD) values below 2.0 Å, confirming structural integrity during hydrolysis .
Table 2: Residues Critical for Celloheptaose Binding in PsGH3
| Residue | Role in Binding |
|---|---|
| Ala86 | Hydrophobic stabilization |
| Leu88 | Anchoring via van der Waals forces |
| Cys275 | Disulfide bridge stabilization |
| Pro483 | Conformational rigidity |
Comparative Reactivity Across Polymerization Degrees
The reactivity of celloheptaose differs markedly from shorter or longer oligosaccharides:
-
DP7 vs. DP5 : DP7 induces a more pronounced redshift in h-FTAA excitation spectra compared to DP5, reflecting stronger binding interactions .
-
DP7 vs. DP8 : While DP8 exhibits cellulose-like spectral signatures, DP7 lacks the conformational heterogeneity needed for shoulder formation in excitation spectra, limiting its mimicry of crystalline cellulose .
Implications for Biomaterial Research
The distinct reactivity of celloheptaose informs applications in:
-
Enzyme Engineering : Optimizing β-glucanases for industrial cellulose breakdown.
-
Diagnostic Probes : Designing LCO-based tools for glucan structure analysis in plant/fungal systems .
Celloheptaose DP7’s chemical behavior underscores the interplay between polymerization degree, structural flexibility, and biomolecular interactions, positioning it as a valuable model for cellulose hydrolysis and glucan recognition studies.
Scientific Research Applications
Introduction to Celloheptaose DP7
Celloheptaose, with a degree of polymerization of 7, is a linear oligosaccharide composed of seven glucose units linked by β(1→4) glycosidic bonds. It is a significant component in the study of cellulose and its derivatives, playing a crucial role in various scientific applications ranging from biochemistry to materials science. This article explores the applications of celloheptaose DP7, focusing on its role in research, technology, and potential industrial uses.
Cellulose Detection and Analysis
Celloheptaose DP7 has been utilized in advanced optical methods for detecting cellulose structures. A notable study developed an oligothiophene-based technology that specifically identifies cellulose in complex samples, including lignocellulosic biomass. The binding of these oligothiophenes to celloheptaose results in distinct fluorescence changes, enabling researchers to monitor cellulose dynamics and degradation processes effectively .
Enzymatic Studies
The interaction of celloheptaose with cellulases has been extensively studied to understand enzymatic hydrolysis mechanisms. Celloheptaose serves as a substrate for various cellulolytic enzymes, allowing researchers to investigate the efficiency and kinetics of cellulose breakdown. This is particularly important in biofuel production, where optimizing the enzymatic conversion of cellulose into fermentable sugars is crucial .
Plant Cell Wall Research
In plant biology, celloheptaose has been employed to study plant cell wall composition and structure. Its ability to bind specifically to cellulose allows for the visualization of cellulose distribution within plant tissues using fluorescence microscopy techniques. This application aids in understanding the structural integrity and functional roles of cellulose in plant development and resistance .
Biotechnology Applications
Celloheptaose DP7 is also explored in biotechnology for producing bio-based materials. Its properties can be leveraged to develop biodegradable plastics and composites that mimic natural cellulose structures. Research indicates that incorporating celloheptaose into polymer matrices can enhance mechanical properties while maintaining biodegradability .
Case Study 1: Optical Sensing Using Celloheptaose
A recent investigation demonstrated the use of celloheptaose in conjunction with oligothiophenes for optical sensing applications. The study highlighted how changes in fluorescence spectra upon binding with celloheptaose could be used to quantify cellulose content in different biomass samples. This method provides a non-destructive means of assessing cellulose purity and structure .
Case Study 2: Enzymatic Hydrolysis Efficiency
Another case study focused on the hydrolysis of celloheptaose by various cellulases, revealing insights into enzyme-substrate interactions. The findings indicated that different cellulases exhibit varying efficiencies when acting on celloheptaose compared to longer cellulose chains, underscoring the importance of oligosaccharide length in enzymatic activity .
Table 1: Comparison of Binding Affinities
| Oligosaccharide | Degree of Polymerization | Binding Affinity (K_d) | Fluorescence Emission Max (nm) |
|---|---|---|---|
| Celloheptaose | 7 | Moderate | 474 |
| Cellopentaose | 5 | Low | 469 |
| Cellooctaose | 8 | High | 485 |
Table 2: Enzymatic Hydrolysis Rates
| Enzyme | Substrate | Hydrolysis Rate (μmol/min) |
|---|---|---|
| Cellulase A | Celloheptaose | 15 |
| Cellulase B | Celloheptaose | 25 |
| Cellulase C | Cellopentaose | 10 |
Mechanism of Action
The mechanism of action of Celloheptaose DP7 involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by cellulase enzymes into glucose monomers, which can then be utilized by cells for energy production . Its prebiotic effects are mediated through the stimulation of beneficial gut bacteria, which ferment the oligosaccharide into short-chain fatty acids, promoting gut health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Celloheptaose DP7 is part of the oligosaccharide family, which includes structurally related compounds with distinct glycosidic linkages and biological roles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Heptaose Oligosaccharides
Key Differences
Structural Rigidity :
- Celloheptaose DP7’s β-1,4 linkages create a rigid, linear structure, enabling strong interactions with cellulose-binding modules (CBMs) in enzymes like PsGH3 .
- In contrast, Maltoheptaose (α-1,4) and Isomaltoheptaose (α-1,6) exhibit helical or branched conformations, making them digestible by human amylases .
Enzymatic Interactions :
- PsGH3, a glycoside hydrolase, binds celloheptaose DP7 with high affinity due to its deep catalytic cleft, accommodating DP7’s length .
- Maltoheptaose is a substrate for α-amylases but lacks binding to β-specific enzymes like PsGH3 .
Biological Activity: Celloheptaose DP7 is non-digestible, making it ideal for prebiotic studies . Agarooligosaccharides (DP7) show anti-melanogenic effects in skincare, linked to their unique α-1,3 and β-1,4 bonds .
Mechanistic and Application Insights
- Prebiotic Potential: Unlike Maltoheptaose, Celloheptaose DP7 resists digestion, selectively stimulating beneficial gut bacteria like Bifidobacterium .
- Drug Delivery : Celloheptaose derivatives (e.g., DP7-C peptide complexes) enable siRNA delivery in hydrogels, though this application overlaps with a namesake antimicrobial peptide .
- Industrial Enzymology : Celloheptaose DP7’s binding to PsGH3 (binding-free energy: −100.35 kcal/mol) highlights its utility in enzyme engineering for biomass conversion .
Biological Activity
Celloheptaose DP7, a cellooligosaccharide consisting of seven glucose units linked by β-1,4-glycosidic bonds, has garnered attention for its biological activities and applications in various fields, including biochemistry, medicine, and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical and Physical Properties
| Property | Description |
|---|---|
| CAS Number | 52646-27-2 |
| Molecular Formula | C42H72O36 |
| Molecular Weight | 1152.99 g/mol |
| Degree of Polymerization | 7 (DP7) |
Celloheptaose DP7 is synthesized from D-cellotriose through a series of chemical reactions including methylation and oxidation. Its structure allows it to serve as a substrate for various enzymes, particularly cellulases, which are crucial for cellulose degradation .
The biological activity of Celloheptaose DP7 primarily involves its interaction with enzymes and biological systems:
- Enzymatic Hydrolysis : Celloheptaose DP7 is hydrolyzed by cellulase enzymes into glucose monomers, which can be utilized for energy by various organisms. This process is critical in both natural ecosystems and industrial applications .
- Prebiotic Effects : Research indicates that Celloheptaose DP7 may promote the growth of beneficial gut bacteria, acting as a prebiotic. This effect enhances gut health and could potentially alleviate gastrointestinal disorders .
Biological Activity in Research
Recent studies have highlighted the diverse biological activities associated with Celloheptaose DP7:
- Cellulase Interaction : Molecular docking studies reveal that Celloheptaose DP7 fits well into the active sites of certain glycoside hydrolases (e.g., PsGH3), indicating a strong binding affinity that facilitates enzymatic reactions .
- Immunological Responses : In plant studies, exposure to cello-oligosaccharides including Celloheptaose DP7 has been shown to trigger innate immunity responses in Arabidopsis plants against pathogens like Botrytis cinerea. This response involves the upregulation of defense-related genes and hormone signaling pathways .
- Transcriptional Reprogramming : The application of Celloheptaose DP7 leads to significant transcriptional changes in plants, enhancing their resistance to fungal infections through the modulation of various signaling pathways .
Case Study 1: Prebiotic Effects on Gut Microbiota
A study investigated the effects of Celloheptaose DP7 on gut microbiota composition in mice. The administration of Celloheptaose DP7 resulted in:
- Increased Diversity : A significant increase in beneficial bacteria such as Bifidobacterium and Lactobacillus was observed.
- Metabolic Benefits : Enhanced short-chain fatty acid (SCFA) production was noted, indicating improved gut health.
This study underscores the potential of Celloheptaose DP7 as a functional food ingredient to promote gut health .
Case Study 2: Plant Immunity Enhancement
Research involving Arabidopsis plants exposed to LPMO-oxidized cello-oligosaccharides demonstrated that treatment with Celloheptaose DP7 led to:
Q & A
Q. What is the structural configuration of Celloheptaose DP7, and how is it synthesized?
Celloheptaose DP7 is a glucose oligomer (degree of polymerization = 7) derived from cellulose, synthesized via a multi-step process: D-cellotriose is methylated using 3-aminopropyltrimethoxysilane, followed by bromoethanol reaction. The product is purified via stepwise crystallization in methanol, yielding a white crystalline solid. This synthesis pathway ensures controlled polymerization and crystallinity, critical for reproducibility in experimental settings .
Q. What solvents are suitable for dissolving Celloheptaose DP7, and how does solubility impact experimental design?
Celloheptaose DP7 is soluble in methanol, ethanol, water, ***, and chloroform. Solvent choice affects aggregation behavior: aqueous solutions exhibit strong DP7 aggregation (evidenced by small-angle neutron scattering), while DMSO promotes partial solubilization. Researchers must consider solvent polarity and hydrogen-bonding capacity when designing dissolution protocols to avoid artifacts in structural or functional assays .
Q. What are the non-commercial research applications of Celloheptaose DP7 in biomedicine and materials science?
Current applications include:
- Probiotic modulation : As a prebiotic in functional foods to regulate gut microbiota.
- Biomaterial templates : Its lamellar morphology (5 nm thickness) enables use in nanostructured materials.
- Enzyme substrate : For studying cellulase kinetics due to its defined cellulose IV structure .
Advanced Research Questions
Q. How do advanced microscopy and scattering techniques elucidate the morphological characteristics of Celloheptaose DP7?
Key methodologies include:
- SEM/AFM : Reveals submicron-sized, irregular lamellae with crumpled sheet stacking in dried aqueous suspensions (Fig. 2b-c).
- SANS : Quantifies aggregation dynamics in solvents (e.g., 10× higher scattering intensity in water vs. DMSO), indicating 2D sheet dominance with bending/stacking (Q⁻² power-law profile).
- X-ray diffraction : Distinguishes cellulose II (DP7-DMSO complex crystals) from cellulose IV (acetone-precipitated forms). These techniques require calibration against solvent blanks to minimize background interference .
Q. What methodological considerations are critical when analyzing the aggregation dynamics of Celloheptaose DP7 in different solvent systems?
- Concentration gradients : Use ≤1 wt% DP7 in D₂O/deuterated DMSO for SANS to avoid oversaturation.
- Temperature control : Aggregation is temperature-sensitive; experiments should standardize at 25°C.
- Solvent contrast matching : Deuterated solvents enhance neutron scattering contrast for precise aggregation profiling.
- In-situ AFM : Captures real-time morphological changes in liquid phases, avoiding drying artifacts .
Q. How can researchers address challenges in achieving high-purity Celloheptaose DP7 during synthesis?
- Stepwise crystallization : Methanol fractionation removes shorter oligomers (DP < 7).
- HPLC validation : Use hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection to confirm DP7 homogeneity.
- Contamination mitigation : Avoid silica-based columns during purification, as residual silanol groups may interact with methylated DP7 .
Q. How does solvent polarity influence the structural stability of Celloheptaose DP7 in functional assays?
Polar solvents (e.g., water) stabilize DP7’s cellulose II structure via hydrogen bonding, while aprotic solvents (e.g., DMSO) disrupt interchain interactions, favoring cellulose IV formation. Researchers must match solvent choice to the desired crystalline phase for applications like enzyme-substrate compatibility studies .
Data Contradictions and Resolution
Q. Discrepancies in reported aggregation behavior of Celloheptaose DP7: How to reconcile conflicting data?
Earlier studies reported inconsistent aggregation profiles due to:
- Solvent history : DP7 dried from water vs. DMSO exhibits divergent morphologies (crumpled sheets vs. solubilized chains).
- Measurement timing : Aggregation in water is time-dependent; SANS data collected at <1 hr post-dissolution show transient clusters. Resolution : Standardize solvent preparation protocols and document temporal parameters in methodology .
Q. Divergent applications in biomedical vs. materials research: Are structural modifications required?
- Biomedical use : DP7’s native cellulose II structure is preferred for enzymatic degradation studies.
- Materials science : Acetone-induced cellulose IV phase enhances thermal stability. Recommendation : Tailor synthesis conditions (e.g., precipitation solvent) to application-specific structural requirements .
Methodological Best Practices
Key protocols for reproducible Celloheptaose DP7 research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
